molecular formula C8H15NO2 B13521507 ((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol

((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol

Cat. No.: B13521507
M. Wt: 157.21 g/mol
InChI Key: OJDXPRGQWNTWEX-SFYZADRCSA-N
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Description

rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol is a complex organic compound characterized by its unique octahydropyrano[2,3-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the octahydropyrano[2,3-c]pyrrole core. This is followed by the introduction of the methanol group at the 4a position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid hydrochloride
  • rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis

Uniqueness

rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol

InChI

InChI=1S/C8H15NO2/c10-6-8-2-1-3-11-7(8)4-9-5-8/h7,9-10H,1-6H2/t7-,8+/m1/s1

InChI Key

OJDXPRGQWNTWEX-SFYZADRCSA-N

Isomeric SMILES

C1C[C@]2(CNC[C@H]2OC1)CO

Canonical SMILES

C1CC2(CNCC2OC1)CO

Origin of Product

United States

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